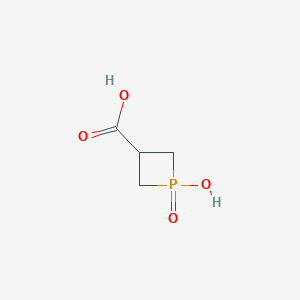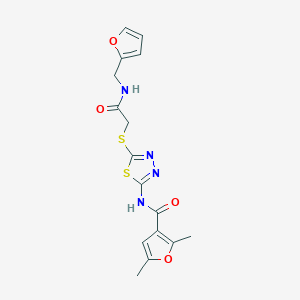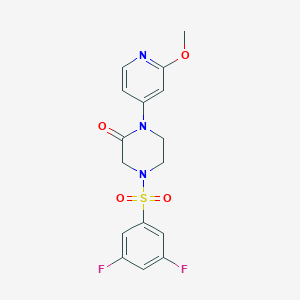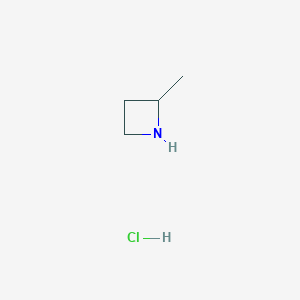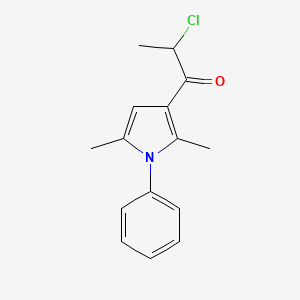![molecular formula C8H10N4O2S B2487216 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439108-98-2](/img/structure/B2487216.png)
6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its unique molecular structure and potential applications in various fields of chemistry and pharmacology. The compound belongs to the pyrazolopyrimidin-amine class, which has been studied for its diverse chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidines typically involves multistep chemical processes including chlorination, aminization, and the use of methanesulfonyl chloride as a solvent or reagent in some instances. One notable method for synthesizing 6-aminopyrazolo[3,4-d]pyrimidines involves the treatment of 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide in an acid-mediated solution, showcasing the complexity and versatility of these synthesis routes (Tseng et al., 2019).
Molecular Structure Analysis
The crystal structure of a similar compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, demonstrates the intricacies of pyrazolopyrimidine chemistry, including how substitutions on the pyrazolopyrimidine core can influence molecular conformation and potentially, biological activity (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
Pyrazolopyrimidines, including 6-methanesulfonyl derivatives, are known for engaging in various chemical reactions, leading to a wide range of structural modifications. These compounds can undergo reactions such as sulfonamidomethyl substitution, highlighting their reactive versatility and the potential for generating diverse derivatives with varied chemical properties (Shvets et al., 2020).
Scientific Research Applications
Specific Scientific Field
The specific scientific field of this application is Materials Science and Biological Interactions .
Comprehensive and Detailed Summary of the Application
This compound is part of a family of pyrazolo [1,5- a ]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Detailed Description of the Methods of Application or Experimental Procedures
The PPs bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Thorough Summary of the Results or Outcomes Obtained
The PPs have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities .
Future Directions
Pyrazolo[1,5-a]pyrimidines, the family to which “6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” belongs, have attracted attention in material science and medicinal chemistry . They have potential applications in ionic or molecular sensing, bioimaging, and organic light-emitting devices . Future research could focus on exploiting these beneficial properties to raise our standard of living .
properties
IUPAC Name |
2-methyl-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-5-3-7-10-4-6(15(2,13)14)8(9)12(7)11-5/h3-4H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOQEMDMIIKUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)
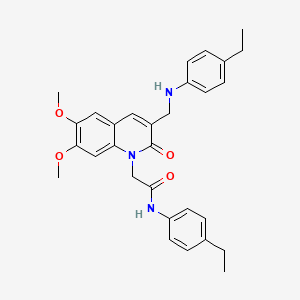
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)
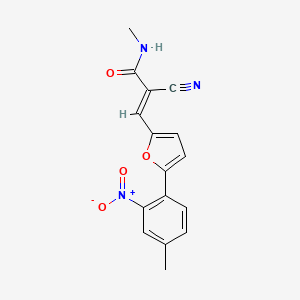
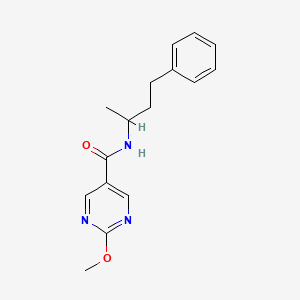
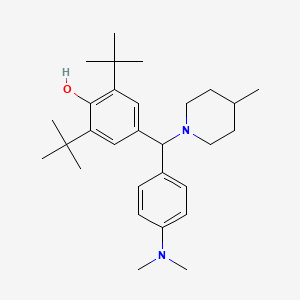
![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)
![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)
![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)
